molecular formula C44H70O16 B587195 Ophiopogonin D CAS No. 945619-74-9

Ophiopogonin D

Cat. No.: B587195
CAS No.: 945619-74-9
M. Wt: 855.0 g/mol
InChI Key: FHKHGNFKBPFJCB-LYLKFOBISA-N
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Description

Ophiopogonin D is a natural compound derived from the tuberous roots of Ophiopogon japonicus, a traditional Chinese medicinal herb. This compound is a steroidal saponin known for its various pharmacological properties, including anti-inflammatory, antioxidant, and anti-tumor effects .

Mechanism of Action

Target of Action

Ophiopogonin D (OP-D) is a steroid saponin extracted from the Chinese herb Ophiopogonis Radix . It has been found to target multiple proteins and pathways in the body. One of its primary targets is NF-κB , a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection . OP-D also targets CYP2J3 , a protein that plays a crucial role in the metabolism of drugs and other xenobiotics .

Mode of Action

OP-D interacts with its targets in various ways. It acts as a CYP2J3 inducer , significantly inhibiting Ang II induced NF-κB nuclear translocation, IκBα down-regulation, intracellular Ca2+ overload and activation of pro-inflammatory cytokines by increasing the expression of CYP2J2/EETs and PPARα in human umbilical vein endothelial cells (HUVECs) . It also inhibits the apoptosis of intestinal mucosa cells, restores the intestinal barrier, and alleviates inflammation .

Biochemical Pathways

OP-D affects several biochemical pathways. It has been found to inhibit the AKT/GSK3β signaling pathway , which plays a crucial role in cell survival and proliferation . It also affects the NF-κB signaling pathway , which is involved in immune and inflammatory responses . Furthermore, it influences the glycerophospholipid metabolism, ether lipid metabolism, and glutathione metabolism .

Pharmacokinetics

The pharmacokinetics of OP-D have been studied in rats. After intravenous dosing, the plasma concentration-time profile for OP-D was best fitted to an open two-compartment model with a clearance of 0.024 ± 0.010 L/min/kg and a terminal half-life of 17.29 ± 1.70 minutes .

Result of Action

OP-D has a wide range of pharmacological effects such as anti-inflammation, anti-tumor, lipid-lowering, myocardial protection, neuroprotection, gastrointestinal protection, and regulation of bone metabolism . It has been shown to exert potent anti-tumor activity against PC3 cells, inducing apoptosis via a RIPK1-related pathway . It also inhibits the growth of PC3 and DU145 xenograft tumors in BALB/c nude mice .

Safety and Hazards

Ophiopogonin D is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Biochemical Analysis

Biochemical Properties

Ophiopogonin D interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the activity of CYP3A4, 2C9, and 2E1 in a dose-dependent manner . It also exerts significant biological activity by regulating multiple signaling pathways of target proteins .

Cellular Effects

This compound has been shown to have numerous pharmacological activities, including bone protection, cardiovascular protection, immune regulation, anti-cancer, anti-atherosclerosis, anti-inflammatory, and anti-NAFLD . It has been found to inhibit cell viability and have anti-proliferative effects . It also plays an important role in various organs, such as the bone, blood vessel, heart, breast, kidney, liver, lungs, colon, and so on .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to induce apoptosis and exert anti-tumor effects by inhibiting the signal transducer and activator of transcription 3 (STAT3) signaling pathways in non-small cell lung carcinoma (NSCLC) cells . It also activates p53 via ribosomal protein L5 and L11 and inhibits the expression of c-Myc via CNOT2 .

Temporal Effects in Laboratory Settings

This compound has been shown to have significant effects over time in laboratory settings. It has been found to mitigate DSS-induced effects, improve colon permeability, and modulate inflammatory markers like ZO-1, MUC-2, TNF-α, and IL-1β in mice compared with the control .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been found to have significant cell viability inhibition and anti-proliferative effects in Cell Counting Kit-8 (CCK-8) assay and colony formation assay .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to reduce atherosclerosis by blocking mTOR phosphorylation and targeting lipid metabolism pathways regulated by SREBP1 and SCD1 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been found to significantly suppress the transport of cryptotanshinone with the decreasing efflux rate and enhance the metabolic stability with the reducing intrinsic clearance .

Chemical Reactions Analysis

Types of Reactions

Ophiopogonin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired modifications .

Major Products Formed

The major products formed from these reactions include derivatives of this compound with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications .

Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H70O16/c1-18-9-12-44(54-16-18)19(2)30-28(60-44)15-26-24-8-7-22-13-23(45)14-29(43(22,6)25(24)10-11-42(26,30)5)57-41-38(59-40-36(52)34(50)31(47)20(3)55-40)37(32(48)21(4)56-41)58-39-35(51)33(49)27(46)17-53-39/h7,18-21,23-41,45-52H,8-17H2,1-6H3/t18-,19+,20+,21-,23-,24-,25+,26+,27-,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38-,39+,40+,41+,42+,43+,44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKHGNFKBPFJCB-LYLKFOBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H70O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317339
Record name Ophiopogonin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

855.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945619-74-9, 65604-80-0
Record name Ophiopogonin D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945619-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ophiopogonin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065604800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ophiopogonin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 945619-74-9
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Customer
Q & A

ANone: Currently, there is limited research available specifically focusing on the catalytic properties or applications of Ophiopogonin D. Most studies concentrate on its biological activities and therapeutic potential.

ANone: Currently, detailed studies on the stability of this compound under various conditions (temperature, pH, light) are limited in the provided research. Similarly, specific formulation strategies to optimize its stability, solubility, and bioavailability require further investigation.

ANone: The provided research primarily focuses on the pharmacological aspects of this compound. As a natural product in early research stages, specific SHE regulations and guidelines are yet to be established.

ANone: The current research on this compound primarily focuses on its initial pharmacological effects and mechanisms. Data on potential resistance mechanisms or cross-resistance with other compounds are limited and require further investigation.

ANone: The current research primarily focuses on understanding the therapeutic potential of this compound. Further research is needed to identify specific biomarkers that can predict treatment efficacy, monitor responses, or identify potential adverse effects.

ANone: The available research primarily focuses on the pharmacological aspects of this compound. Therefore, data on its ecotoxicological effects, environmental degradation, and potential mitigation strategies are limited and require further investigation.

A: Several studies highlight the validation of analytical methods, particularly HPLC-ELSD, for quantifying this compound. These validation procedures typically involve assessing linearity, sensitivity, precision, repeatability, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and reproducible results. [, , , , ]

ANone: The provided literature does not offer detailed insights into the immunogenicity or potential immune responses elicited by this compound. Further research is necessary to evaluate its impact on the immune system and develop strategies for modulation if required.

ANone: The available research primarily focuses on the pharmacological aspects of this compound. As it is a natural product in the early stages of research, specific guidelines for recycling and waste management are not yet established.

A: Research on this compound leverages standard infrastructure and resources in analytical chemistry, pharmacology, and molecular biology. Techniques like HPLC, LC-MS, cell culture, animal models, and molecular docking are commonly employed. Public databases like TCMSP and ETCM provide valuable information on traditional Chinese medicine components. [, ]

ANone: this compound, a steroidal saponin, originates from Ophiopogon japonicus, a plant with a long history of use in traditional Chinese medicine. While the plant itself has been used for centuries, the isolation and characterization of this compound represent a significant milestone. Research on this compound has gained momentum in recent decades, exploring its diverse pharmacological activities. Notable advancements include:

  • Structural elucidation: Spectroscopic techniques, including NMR and MS, played a crucial role in identifying and characterizing the structure of this compound. [, , ]
  • Pharmacological activity discovery: Studies have unveiled various pharmacological properties of this compound, including anti-inflammatory, antioxidant, cardioprotective, and anticancer effects. [, , , , , , , , , , ]
  • Mechanism of action investigations: Researchers have made progress in understanding the mechanisms underlying the biological effects of this compound, identifying key signaling pathways and molecular targets involved. [, , , , , , , , ]

ANone: Research on this compound spans various disciplines, fostering collaboration and synergistic advancements:

  • Pharmacognosy and phytochemistry: Experts in these fields play a crucial role in identifying, isolating, and characterizing this compound and other bioactive compounds from Ophiopogon japonicus. [, , ]
  • Pharmacology and toxicology: Researchers in these areas investigate the pharmacological activities, mechanisms of action, potential therapeutic applications, and safety profiles of this compound. [, , , , , , , , , , , , , , , ]
  • Medicinal chemistry and drug delivery: Scientists in these fields explore structural modifications, formulation strategies, and drug delivery systems to optimize the therapeutic efficacy and bioavailability of this compound. []
  • Biomaterial science and nanotechnology: The biocompatible properties of this compound have garnered interest in developing novel biomaterials and nanoformulations for applications in medical devices and drug delivery. []

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